Benzoic acid, 4-cyano-3-methyl-, ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHWHPNPRSVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Compound Identification
4-Cyano-3-methylbenzoic acid ethyl ester is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methyl group, and an ethyl carboxylate group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
A Note on the CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) Registry Number for 4-Cyano-3-methylbenzoic acid ethyl ester has not been prominently indexed in publicly accessible databases. However, the CAS numbers for the parent carboxylic acid and the corresponding methyl ester are well-documented:
| Compound Name | CAS Number |
| 4-Cyano-3-methylbenzoic acid | 73831-13-7[1] |
| 4-Cyano-3-methylbenzoic acid methyl ester | 25978-68-1[2] |
The absence of a dedicated CAS number for the ethyl ester likely reflects its status as a research chemical that is synthesized on demand rather than being a widely available commercial product. Researchers working with this compound should meticulously document their synthesis and characterization data.
Predicted Physicochemical Properties
The physicochemical properties of 4-Cyano-3-methylbenzoic acid ethyl ester can be predicted based on its structure and by comparison with analogous compounds like ethyl 4-cyanobenzoate (CAS: 7153-22-2)[3][4] and ethyl 4-methylbenzoate (CAS: 94-08-6).
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₁NO₂ | Based on structural composition. |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or oil | Similar to ethyl 4-cyanobenzoate (mp 52-54 °C)[3] and ethyl 4-methylbenzoate (liquid).[5] |
| Boiling Point | > 200 °C | Expected to be higher than ethyl 4-methylbenzoate (239 °C). |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Typical for aromatic esters. |
Synthesis of 4-Cyano-3-methylbenzoic Acid Ethyl Ester
The synthesis of the title compound is most logically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.
Synthesis of 4-Cyano-3-methylbenzoic Acid
A common and effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amino compound.
Caption: Workflow for the synthesis of 4-Cyano-3-methylbenzoic acid.
Experimental Protocol:
-
Diazotization: 4-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the cyanide solution. The reaction is often heated gently to drive it to completion.
-
Upon completion, the reaction mixture is acidified and the product, 4-Cyano-3-methylbenzoic acid, is extracted with an organic solvent.
-
The crude product is purified by recrystallization.
Esterification to 4-Cyano-3-methylbenzoic Acid Ethyl Ester
The most straightforward method for the esterification of a carboxylic acid is the Fischer esterification.
Sources
- 1. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 4-cyanobenzoate 99 7153-22-2 [sigmaaldrich.com]
- 4. Ethyl 4-cyanobenzoate [webbook.nist.gov]
- 5. Ethyl 4-methylbenzoate (CAS 94-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Safety Data Sheet (SDS) for ethyl 4-cyano-3-methylbenzoate
The following technical guide provides an in-depth safety and handling analysis of Ethyl 4-cyano-3-methylbenzoate , structured for researchers and drug development professionals.
CAS Number: 1261674-52-5 | Formula: C₁₁H₁₁NO₂ | Molar Mass: 189.21 g/mol [1]
Executive Summary & Chemical Identity
Ethyl 4-cyano-3-methylbenzoate is a specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including benzamidine derivatives and heterocyclic antibiotics (e.g., cystobactamids).[1][2] Its dual functionality—an electrophilic ester and a reducible nitrile—makes it a versatile "molecular scaffold" but also introduces specific toxicological risks requiring rigorous containment.
This guide moves beyond standard compliance, offering a mechanistic understanding of the compound's hazards to inform smarter experimental design.
Chemical Constants Table
| Property | Value | Source/Validation |
| CAS Number | 1261674-52-5 | ChemicalBook / GuideChem [1] |
| IUPAC Name | Ethyl 4-cyano-3-methylbenzoate | Calculated |
| Molecular Weight | 189.21 g/mol | Standard Atomic Weights |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogous to Ethyl 4-cyanobenzoate |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | Lipophilic Ester Profile |
| LogP (Predicted) | ~2.6 - 2.8 | Hydrophobic (Bioaccumulation unlikely) |
Hazard Identification & Mechanistic Toxicology
Signal Word: WARNING
The safety profile of this compound is dictated by its functional groups. Researchers must treat it as a Class 4 Acute Toxin until specific LD50 data proves otherwise.
Functional Group Hazards
-
The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can theoretically release cyanide ions, though this is rare with stable benzoates. The primary risk is chemical asphyxiation at high doses and neurotoxicity .
-
The Ester Moiety (-COOEt): Susceptible to hydrolysis by mucosal esterases. Upon contact with eyes or mucous membranes, hydrolysis releases ethanol and 4-cyano-3-methylbenzoic acid , causing localized acidification and irritation (H319/H315).
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |
Safe Handling Protocols & Engineering Controls
Causality: The lipophilic nature of the compound allows it to penetrate the stratum corneum (skin barrier). Standard latex gloves are insufficient due to the permeation potential of the carrier solvents (DCM/DMSO) often used with this reagent.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are acceptable for solid handling.
-
Critical Note: If dissolved in Dichloromethane (DCM), use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades rapidly in DCM, exposing skin to the dissolved nitrile compound.
-
-
Ocular: Chemical splash goggles. Face shield required during scale-up (>10 g) reactions.
Engineering Controls
-
Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .
-
Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all glassware during transfer to prevent dust explosion ignition.
Emergency Response Decision Logic
The following diagram outlines the critical decision path for spills and exposure.
Figure 1: Emergency Response Decision Matrix for Ethyl 4-cyano-3-methylbenzoate events.
Synthesis & Application Context
Understanding the downstream utility validates the need for specific purity and handling standards. This compound is a "Gateway Intermediate."
Synthetic Utility
-
Benzamidine Synthesis: The nitrile group is frequently converted to an amidine (Pinner reaction) for protease inhibitors (e.g., Factor Xa inhibitors).
-
Reduction to Amines: Catalytic hydrogenation converts the nitrile to a benzylamine, a core structure in many CNS-active drugs.
-
Hydrolysis: Selective hydrolysis yields 4-cyano-3-methylbenzoic acid , a building block for cystobactamid antibiotics [2].
Figure 2: Synthetic divergence showing the compound's role in drug development.
Storage & Stability
-
Storage Conditions: Store at 2–8°C (Refrigerated) . Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion.
-
Strong Acids/Bases: Will cause hydrolysis of the ester or hydration of the nitrile.
-
Moisture: Hygroscopic potential; moisture leads to slow hydrolysis, degrading purity.
-
Waste Disposal Considerations
Do not dispose of down the drain.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Nitrogen Content: Incineration will generate NOx gases; ensure the facility is permitted for nitrogen-containing waste.
References
-
GuideChem. (2025). Chemical Properties of Ethyl 4-cyano-3-methylbenzoate (CAS 1261674-52-5).[1][3][4][5][6] Retrieved from
-
Leibniz Universität Hannover. (2020). Structural optimization and photopharmacological studies of the cystobactamids class of natural products. (Dissertation citing 4-cyano-3-methylbenzoic acid derivatives). Retrieved from
-
PubChem. (n.d.). Compound Summary for Ethyl 4-cyanobenzoate (Analogous Safety Data). National Library of Medicine. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Page loading... [wap.guidechem.com]
- 4. 55696-50-9|tert-Butyl 4-cyanobenzoate|BLD Pharm [bldpharm.com]
- 5. 5325-95-1|2-Cyanoethyl benzoate|BLD Pharm [bldpharm.com]
- 6. 91804-23-8|Methyl 5-cyano-2-naphthoate|BLD Pharm [bldpharm.com]
Difference between methyl and ethyl 4-cyano-3-methylbenzoate
Technical Whitepaper: Comparative Analysis of Methyl and Ethyl 4-cyano-3-methylbenzoate in Pharmaceutical Synthesis
Executive Summary
In the high-precision landscape of medicinal chemistry, the selection between Methyl 4-cyano-3-methylbenzoate and Ethyl 4-cyano-3-methylbenzoate is rarely arbitrary.[1][2] While they share an identical pharmacophore—the 4-cyano-3-methylbenzoic acid core—their ester moieties dictate divergent physicochemical behaviors, processing parameters, and downstream applications.[1][2]
This guide analyzes these two intermediates not merely as structural homologs, but as distinct tools in the drug development arsenal.[2] The methyl variant (CAS 25978-68-1) is the industrial standard for process efficiency and crystallinity.[1] The ethyl variant (CAS 1261674-52-5), while less ubiquitous, offers critical advantages in lipophilicity modulation and toxicological safety profiles during metabolic studies.[1] This whitepaper serves as a definitive technical resource for researchers optimizing synthetic routes or evaluating prodrug kinetics.[2]
Part 1: Physicochemical Characterization
The primary distinction lies in the alkyl chain length, which influences molecular weight, lipophilicity (LogP), and solid-state properties.[2]
Table 1: Comparative Physicochemical Profile
| Property | Methyl 4-cyano-3-methylbenzoate | Ethyl 4-cyano-3-methylbenzoate | Technical Implication |
| CAS Number | 25978-68-1 | 1261674-52-5 | Critical for sourcing and regulatory filing.[1][2][3] |
| Molecular Formula | Ethyl adds one methylene ( | ||
| Molecular Weight | 175.19 g/mol | 189.21 g/mol | Mass balance calculations in scale-up.[2] |
| Predicted LogP | ~2.1 | ~2.6 | Ethyl is more lipophilic; better membrane permeability in early in vitro assays.[2] |
| Melting Point | High (Solid) | Lower (Low-melt Solid/Liquid) | Methyl esters generally pack better in crystal lattices (Carnelley’s Rule), facilitating purification via recrystallization.[2] |
| H-Bond Acceptors | 3 | 3 | Identical pharmacophoric binding potential.[2] |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of these esters typically proceeds via Fischer Esterification or nucleophilic acyl substitution.[2] The choice of alcohol (Methanol vs. Ethanol) dictates the product, but the kinetics of these reactions differ due to steric effects at the carbonyl center.
Reaction Thermodynamics & Kinetics
The methyl group is sterically smaller than the ethyl group.[2] Consequently:
-
Formation Rate: Methanol attacks the protonated carbonyl more rapidly than ethanol (
).[2] -
Hydrolysis Rate: The reverse reaction (hydrolysis) is also faster for the methyl ester.[2] This makes the methyl ester a "labile" protecting group, whereas the ethyl ester offers slightly higher stability against spontaneous hydrolysis in aqueous buffers.[1]
Visualization of Synthetic Workflow
The following diagram outlines the parallel synthesis and the critical divergence in metabolic byproducts.
Figure 1: Parallel synthetic pathways demonstrating steric influence on kinetics and metabolic divergence.
Part 3: Reactivity Profile & Stability
Hydrolysis Mechanism (The "Difference" in Stability)
In basic conditions (
-
Methyl Ester: Rapid hydrolysis.[2] Ideal if the ester is a transient protecting group intended to be removed quickly.
-
Ethyl Ester: Slower hydrolysis.[2] Preferred if the compound must survive longer in aqueous media (e.g., during prolonged workups or biological assays).
Transesterification Risk
Researchers must be vigilant when using these compounds in alcoholic solvents.[2] Dissolving the Methyl ester in Ethanol (with trace acid/base) will lead to scrambling, producing a mixture of methyl and ethyl esters.
-
Rule of Thumb: Always match the solvent to the ester alkyl group during recrystallization (e.g., recrystallize Methyl ester from Methanol/Hexane, not Ethanol).[2]
Part 4: Application in Drug Development
Toxicity of Metabolites
This is the most critical biological differentiator.[2]
-
Methyl Ester: Hydrolyzes to release Methanol , which metabolizes to formaldehyde and formic acid (neurotoxic).[2] This makes methyl esters less desirable as prodrugs for high-dose therapies, though acceptable as intermediates.[1][2]
-
Ethyl Ester: Hydrolyzes to release Ethanol , which is pharmacologically tolerated in small quantities.[2] If the 4-cyano-3-methylbenzoate moiety is part of a prodrug strategy, the Ethyl variant is safer.[1]
Solubility Engineering
The Ethyl ester's higher lipophilicity (LogP ~2.[2]6) makes it superior for:
-
Cell Permeability Assays: Easier passive diffusion through lipid bilayers.[2]
-
Formulation: Better solubility in lipid-based excipients (e.g., Miglyol, Corn Oil) compared to the more crystalline methyl ester.[2]
Part 5: Experimental Protocols
These protocols are designed to be self-validating. If the yield is <70%, check water content in the alcohol (equilibrium shift).
Protocol A: Synthesis of Methyl 4-cyano-3-methylbenzoate
Target: High-purity crystalline intermediate.
-
Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (62 mmol) of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) in 100 mL of anhydrous Methanol .
-
Catalyst: Add 1.0 mL concentrated
dropwise. -
Reflux: Heat to reflux (65°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Validation: Starting material (
) should disappear; Product ( ) appears.
-
-
Workup: Cool to 0°C. The methyl ester often precipitates directly.[2] If not, evaporate methanol to 20% volume and pour into ice water.
-
Purification: Filter the white solid. Recrystallize from minimal hot methanol.
-
Expected Yield: 85-95%.[1]
-
Protocol B: Comparative Hydrolysis Kinetics
Target: Determine steric stability.
-
Prepare Solutions: Dissolve 1.0 mmol of Methyl ester in 10 mL THF. Dissolve 1.0 mmol of Ethyl ester in 10 mL THF.
-
Initiate: Add 10 mL of 1M NaOH to both vials simultaneously at 25°C.
-
Monitor: Aliquot 100 µL every 5 minutes into excess dilute HCl (quench). Analyze via HPLC.
-
Result: Plot concentration vs. time. The Methyl ester curve will show a steeper decay (shorter
) than the Ethyl ester.[2]
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Cyano-3-methylbenzoic acid (CAS 73831-13-7).[1][2][3][5][6] Retrieved from [Link]
-
Ingold, C. K. (1969).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text for BAc2 ester hydrolysis mechanism).
-
European Patent Office. (2010).[2] EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use.[2] (Cites synthesis of Methyl 4-cyano-3-methylbenzoate from the bromo-precursor). Retrieved from [Link]
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- 2. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 73831-13-7 4-Cyano-3-methylbenzoic acid AKSci X8066 [aksci.com]
- 6. 4-Cyano-2-methylbenzoic acid | CAS#:1975-53-7 | Chemsrc [chemsrc.com]
Technical Deep Dive: 4-Cyano-3-Methylbenzoic Acid Scaffolds
Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and SAR Specialists
Executive Summary: The "Methyl Scan" in Rational Drug Design
In the landscape of androgen receptor (AR) antagonists and non-steroidal mineralocorticoid receptor antagonists (MRAs), the 4-cyano-3-substituted benzoate motif is a pharmacophore of critical importance. While the 4-cyano-3-(trifluoromethyl) moiety serves as the "warhead" anchor in blockbuster drugs like Enzalutamide and Apalutamide , the 4-cyano-3-methyl analog represents a pivotal tool for Structure-Activity Relationship (SAR) deconvolution.
This guide provides a rigorous technical analysis of 4-cyano-3-methylbenzoic acid (CAS 73831-13-7) . It moves beyond basic cataloging to explore its role as a steric and electronic probe, detailing high-fidelity synthetic routes and downstream derivatization protocols essential for optimizing ligand-binding affinity.
Structural Significance & Bioisosterism
The 4-cyano-3-methylbenzoic acid scaffold acts as a lower-lipophilicity bioisostere to the trifluoromethyl variants. In late-stage lead optimization, switching a -CF3 group to a -CH3 group is a standard strategy to modulate metabolic stability and solubility without drastically altering the steric footprint.
Comparative Physicochemical Profile (The "Methyl vs. Trifluoromethyl" Exchange)
| Property | 4-Cyano-3-Methyl Moiety | 4-Cyano-3-Trifluoromethyl Moiety | Impact on Drug Design |
| Van der Waals Volume | ~23 ų | ~42 ų | Methyl is significantly smaller; useful for probing steric clashes in the Ligand Binding Domain (LBD). |
| Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | Methyl reduces the electrophilicity of the nitrile, potentially increasing metabolic stability against hydrolysis. |
| Lipophilicity ( | 0.56 | 0.88 | Methyl analogs generally have lower LogP, improving aqueous solubility. |
| Metabolic Liability | Benzylic oxidation risk | High metabolic stability | Methyl groups can be metabolic "soft spots" (CYP450 oxidation), useful for designing soft drugs. |
Synthetic Architecture: Robust Manufacturing Routes
While classical Rosenmund-von Braun cyanations (using stoichiometric CuCN at high temperatures) are historically cited, they suffer from harsh conditions and difficult workups. The modern "Gold Standard" protocol utilizes Palladium-Catalyzed Cyanation on the ester intermediate to maximize yield and safety.
The Optimized Synthetic Workflow (Ester-Mediated Route)
Direct cyanation of the free acid often poisons the Palladium catalyst. The recommended industrial workflow involves a three-step sequence: Esterification
Step-by-Step Protocol
Step 1: Esterification
-
Substrate: 4-Bromo-3-methylbenzoic acid.
-
Reagents: Methanol (solvent/reactant), H₂SO₄ (cat).
-
Conditions: Reflux, 4-6 hours.
-
Checkpoint: Monitor TLC for disappearance of the acid. Quantitative conversion is expected.
Step 2: Palladium-Catalyzed Cyanation (The Critical Step)
-
Substrate: Methyl 4-bromo-3-methylbenzoate.
-
Reagents: Zinc Cyanide (Zn(CN)₂ - 0.6 equiv), Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Anhydrous DMF or NMP (degassed).
-
Conditions: 85°C - 100°C under Argon atmosphere for 12-16 hours.
-
Workup (Safety Critical): Quench with dilute FeSO₄ or bleach to neutralize residual cyanide. Extract with EtOAc.
-
Insight: Zn(CN)₂ is preferred over NaCN/KCN because it releases cyanide ions slowly, preventing catalyst deactivation (the "poisoning" effect).
Step 3: Controlled Hydrolysis
-
Substrate: Methyl 4-cyano-3-methylbenzoate.
-
Reagents: LiOH (2.0 equiv) in THF/Water (3:1).
-
Conditions: 0°C to RT. Avoid heating to prevent hydrolysis of the nitrile to the amide.
-
Purification: Acidify to pH 3 with 1N HCl; the product precipitates as a white solid.
Visualization of Synthetic Logic
Figure 1: Optimized 3-step synthetic pathway avoiding catalyst poisoning and nitrile hydrolysis.
Derivatization & Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10][11]
Once synthesized, the 4-cyano-3-methylbenzoic acid core serves as a versatile branching point. The orthogonal reactivity of the carboxylic acid and the nitrile group allows for the construction of complex heterocycles.
The "Warhead" Construction (Thiohydantoins)
In the context of Androgen Receptor antagonists (like Enzalutamide analogs), the carboxylic acid is converted into a thiohydantoin ring.
-
Amide Coupling: React acid with an aniline derivative using EDC/HOBt or SOCl₂.
-
Cyclization: React the resulting amide with an isothiocyanate (e.g., 2-fluoro-4-isothiocyanatobenzonitrile) to close the thiohydantoin ring.
Bioisosteric Transformations
-
Tetrazole Formation: Reaction of the nitrile with NaN₃/NH₄Cl yields a tetrazole, a classic bioisostere for the carboxylic acid, improving metabolic stability.
-
Oxadiazoles: Condensation of the acid with amidoximes generates 1,2,4-oxadiazoles, often used to improve lipophilicity and membrane permeability.
Derivatization Decision Tree
Figure 2: Divergent synthetic utility of the core scaffold for library generation.
Analytical Characterization Standards
To ensure the integrity of the scaffold during synthesis, the following analytical signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2230 cm⁻¹ (Sharp) | Confirm presence of Nitrile (-CN) . Absence indicates hydrolysis. |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (Broad) | Confirm Carboxylic Acid (C=O) . |
| ¹H NMR (DMSO-d₆) | δ ~2.55 ppm (Singlet) | Methyl group (Ar-CH₃). Distinct from solvent peak.[1] |
| ¹H NMR (DMSO-d₆) | δ ~13.0-13.5 ppm (Broad) | Carboxylic Acid proton . Disappears with D₂O shake. |
| ¹³C NMR | ~118 ppm | Cyano carbon . |
References
-
Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Link (Foundational protocol for Pd-catalyzed cyanation).
-
Tseng, C. C., et al. (2019).[3] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[3][4] Journal of Medicinal Chemistry. Link (Discussion on CF3 vs CH3 bioisosterism).
-
PubChem. (2025).[5] 4-Cyano-3-methylbenzoic acid Compound Summary. National Library of Medicine. Link (Physical properties and CAS verification).
-
BenchChem. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous protocols). Link (Process chemistry troubleshooting).
-
ChemicalBook. (2025). Methyl 3-cyano-4-methylbenzoate Synthesis. Link (Precursor esterification data).
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- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 4-cyano-3-methylbenzoate via Sandmeyer Cyanation
Topic: Sandmeyer reaction protocol for ethyl 4-cyano-3-methylbenzoate preparation Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This application note details the protocol for synthesizing ethyl 4-cyano-3-methylbenzoate from ethyl 4-amino-3-methylbenzoate using the Sandmeyer reaction. While transition-metal-catalyzed cyanations (e.g., Pd-catalyzed Rosenmund-von Braun) offer alternatives, the Sandmeyer route remains the industrial standard for cost-efficiency and scalability, provided that cyanide handling risks are rigorously managed.
This guide emphasizes the critical neutralization step often omitted in academic texts—balancing the pH between the acidic diazonium salt and the basic cyanide solution to prevent the evolution of lethal hydrogen cyanide (HCN) gas while maximizing yield.
Strategic Analysis & Rationale
Why Sandmeyer?
-
Cost Efficiency: Copper(I) cyanide (CuCN) is significantly less expensive than Palladium catalysts required for aryl halide cyanation.
-
Precursor Availability: The starting material, ethyl 4-amino-3-methylbenzoate, is a common intermediate easily derived from the nitration and reduction of ethyl 4-methylbenzoate or esterification of the amino acid.
-
Regioselectivity: The reaction strictly preserves the substitution pattern of the aniline precursor, avoiding isomer mixtures common in some electrophilic aromatic substitutions.
Mechanistic Pathway
The reaction proceeds via a radical-nucleophilic aromatic substitution (
Figure 1: Mechanistic pathway of the Sandmeyer cyanation involving Single Electron Transfer (SET).
High-Priority Safety Protocol: Cyanide Handling
WARNING: LETHAL HAZARD This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) . Contact with acid releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[4][5]
-
Engineering Controls: All operations must occur in a certified, high-velocity fume hood.
-
HCN Monitoring: A portable HCN detector must be active near the sash.
-
No Acid/Cyanide Mixing: The diazonium solution (acidic) must be neutralized or added to a highly buffered basic cyanide solution. Never add solid cyanide to the acidic diazonium mixture.
-
Waste Oxidation: All aqueous waste must be treated with 10-15% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.
Experimental Protocol
Reagents and Stoichiometry[7][8]
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 10g Start) | Role |
| Ethyl 4-amino-3-methylbenzoate | 179.22 | 1.0 | 10.0 g | Substrate |
| Hydrochloric Acid (conc. 37%) | 36.46 | 3.0 | ~14 mL | Diazotization Acid |
| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | 4.23 g | Diazotization Agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 6.00 g | Cyanation Reagent |
| Sodium Cyanide (NaCN) | 49.01 | 2.5 | 6.84 g | Complexing Agent |
| Sodium Carbonate (Na2CO3) | 105.99 | ~1.5 | ~8.9 g (as needed) | Neutralization Buffer |
| Water (Distilled) | 18.02 | Solvent | ~100 mL | Solvent |
| Toluene/Ethyl Acetate | - | - | 100 mL | Extraction |
Step-by-Step Methodology
Phase A: Preparation of the Sandmeyer Reagent (Cuprate Complex)
Causality: CuCN is insoluble in water. It must be complexed with excess cyanide (NaCN or KCN) to form the soluble tetracyanocuprate species
-
In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve NaCN (6.84 g) in water (40 mL) .
-
Cool the solution to 0–5 °C.
-
Add CuCN (6.00 g) in small portions with vigorous stirring.
-
Observation: The mixture will warm slightly and turn into a clear, pale yellow or colorless solution. Keep at 0–5 °C.
Phase B: Diazotization
Causality: Temperature control is vital. Above 5°C, the diazonium salt may hydrolyze to the phenol (ethyl 4-hydroxy-3-methylbenzoate), reducing yield.
-
In a separate 250 mL beaker, suspend Ethyl 4-amino-3-methylbenzoate (10.0 g) in water (30 mL) .
-
Add conc. HCl (14 mL) dropwise. Stir until the amine converts to the hydrochloride salt (may remain a suspension).
-
Cool the mixture to -5 °C to 0 °C using an ice/salt bath.
-
Dissolve NaNO2 (4.23 g) in water (10 mL) .
-
Dropwise Addition: Add the NaNO2 solution to the amine mixture subsurface via pipette or dropping funnel over 20 minutes. Maintain temp < 5 °C.
-
Self-Validating Checkpoint: After addition, spot an aliquot on Starch-Iodide paper . Immediate blue/black color confirms excess nitrous acid (successful diazotization). If negative, add small aliquots of NaNO2 until positive.
-
pH Adjustment (CRITICAL): Carefully neutralize the cold diazonium solution to pH ~6–7 using solid Na2CO3 or saturated Sodium Acetate. Do not allow temp to rise. This prevents massive HCN evolution when mixed with the cyanide solution.
Phase C: The Sandmeyer Reaction[1][2][3][6][7][8][9]
-
Transfer the neutralized (pH 6–7) diazonium solution into a dropping funnel attached to the RBF containing the CuCN/NaCN solution (from Phase A).
-
Addition: Add the diazonium solution dropwise to the copper solution over 30–45 minutes.
-
Note: Nitrogen gas (
) will evolve.[6] Ensure the system is vented to a scrubber. -
Temperature: Keep the reaction mixture < 10 °C during addition to prevent decomposition.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.
-
Optional Heating: If TLC shows incomplete conversion, heat gently to 50 °C for 30 minutes. (Caution: Higher temps increase impurity formation).
Phase D: Workup and Purification
-
Quench: Cool the mixture to room temperature.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) or Toluene.
-
Safety: The aqueous layer contains excess cyanide. Do not dispose down the drain. Treat immediately (see Section 5).
-
-
Washing: Wash the combined organic layers with:
-
10% NaOH (2 x 30 mL) to remove any phenolic byproducts.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
Expected Yield: 65–75% Appearance: Off-white to tan solid.
Workflow Visualization
Figure 2: Operational workflow emphasizing the convergence of the diazonium and copper complexes.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Phenol Formation | Reaction temperature too high during diazotization. | Maintain T < 5 °C strictly. Ensure rapid stirring. |
| Excessive Foaming | Rapid | Slow down the addition rate of diazonium salt to the copper solution. Use a larger reaction vessel. |
| Blue/Green Organic Layer | Copper salts carrying over into extraction. | Wash organic layer with 5% EDTA solution or aqueous ammonia to chelate copper. |
| Negative Starch-Iodide Test | Insufficient Nitrite or Nitrite decomposition. | Add additional 0.1 eq of NaNO2 until the test is positive and stable for 5 mins. |
References
-
Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[10][11] Synth. 1976, 56, 63. [Link] (Precursor synthesis foundation).
- Vogel, A. I. "Sandmeyer Reaction: Preparation of p-Tolunitrile." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
Dartmouth College EHS. "Standard Operating Procedure: Cyanide Salts." [Link] (Safety and Waste Management).
- Beletskaya, I. P., et al. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004.
Sources
- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. scispace.com [scispace.com]
- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bu.edu [bu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Cyanation of Ethyl 4-bromo-3-methylbenzoate
Executive Summary
This Application Note details the strategic conversion of Ethyl 4-bromo-3-methylbenzoate to Ethyl 4-cyano-3-methylbenzoate . This transformation is a critical step in synthesizing benzamide-based pharmacophores.
The Core Challenge: The substrate features a methyl group at the 3-position, ortho to the bromine leaving group. This introduces steric hindrance that impedes the oxidative addition step of the catalytic cycle. Furthermore, the resulting nitrile is susceptible to hydrolysis under harsh conditions, threatening the integrity of the ethyl ester moiety.
This guide prioritizes Palladium-catalyzed cross-coupling over traditional copper-mediated (Rosenmund-von Braun) methods to ensure high purity profiles required for drug development. We present two validated workflows: a Robust "Workhorse" Protocol using Zinc Cyanide and a "Green" Protocol using Potassium Ferrocyanide.
Reagent Selection Matrix
The choice of cyanating agent is the single most critical variable in this synthesis.
| Reagent | Formula | Role | Pros | Cons | Recommendation |
| Zinc Cyanide | Reagent | Slow-release mechanism. Covalent nature prevents high concentrations of free | Highly toxic solid. Requires disposal as heavy metal waste. | Primary Choice for scale-up and difficult substrates. | |
| Potassium Ferrocyanide | Reagent | Non-toxic solid. Releases cyanide only upon heating with catalyst. Environmentally benign. | Requires higher catalyst loading or specialized ligands for sterically hindered substrates. | Secondary Choice for green chemistry compliance. | |
| Copper(I) Cyanide | Reagent | Traditional stoichiometric reagent.[1] | High temperatures (>150°C) risk ester hydrolysis. Difficult workup (copper waste). | Not Recommended for pharmaceutical intermediates. | |
| Pd(0) Sources | Catalyst | Robust oxidative addition source. | Dibenzylideneacetone (dba) can act as a competitive ligand. | Standard Catalyst.[2] | |
| Ligand (dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Ligand | Large bite angle. Facilitates reductive elimination in sterically crowded systems (ortho-methyl). | Moderately expensive. | Critical for this substrate. |
Critical Mechanistic Pathway
Understanding the mechanism explains why specific reagents are chosen. The ortho-methyl group slows down Step 1 (Oxidative Addition) . Therefore, electron-rich, bulky ligands are required to drive this step. Conversely, high concentrations of free cyanide (from NaCN/KCN) will bind irreversibly to Palladium in Step 2 , killing the catalyst (the "Cyanide Effect").
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the ortho-methyl group and the risk of catalyst poisoning.
Experimental Protocols
Protocol A: The "Gold Standard" (Pd/Zn)
Best for: High yields, scale-up, and overcoming steric hindrance.
Materials:
-
Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]
- (0.6 equiv) [Note: Provides 2 CN groups]
- (2 mol%)
-
dppf (4 mol%) [Ligand]
-
Zinc Dust (10 mol%) [Activator: Reduces Pd(II) to Pd(0) rapidly]
-
Solvent: DMF (Anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide,
, , dppf, and Zn dust. -
Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Degassing: Seal the vessel and sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.
-
Reaction: Heat to 120°C for 12–16 hours.
-
Why 120°C? The ortho-methyl group raises the activation energy. Standard 80°C protocols may stall.
-
-
Monitoring: Monitor by HPLC or GC. Look for the disappearance of the bromide peak.
-
Quench (CRITICAL): Cool to room temperature. Dilute with EtOAc. Pour into a beaker containing 10% aqueous
or diluted bleach.-
Science: This oxidizes/complexes any residual free cyanide, preventing gas evolution during workup.
-
-
Workup: Filter through Celite to remove Zinc solids. Wash organic layer with water (3x) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The nitrile product is typically more polar than the bromide starting material.
Protocol B: The "Green" Alternative (Pd/Ferrocyanide)
Best for: Safety-conscious labs avoiding solid cyanide handling.
Materials:
-
Ethyl 4-bromo-3-methylbenzoate (1.0 equiv)[3]
- (0.25 equiv)
- (2 mol%)
-
XPhos (4 mol%) [Buchwald Ligand - excellent for sterics]
- (1.0 equiv)
-
Solvent: DMAc / Water (10:1 ratio)
Procedure:
-
Catalyst Prep: Pre-stir
and XPhos in the solvent for 10 mins to form the active catalyst species. -
Addition: Add the substrate, ferrocyanide, and base.
-
Reaction: Heat to 100°C for 18 hours. The water is necessary to help solubilize the ferrocyanide salt slightly, allowing transfer of the CN group.
-
Workup: Similar to Protocol A, but the risk of free HCN is significantly lower.
Safety & Handling (The "Self-Validating" System)
Cyanide chemistry requires a "Buddy System" and specific antidotes on hand.
The Quenching Workflow: Never acidify the reaction mixture directly. Acid + Cyanide = HCN Gas (Lethal).[4]
Figure 2: Mandatory safety workflow for cyanide reaction workup.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or insufficient heat. | Ensure |
| Hydrolysis (Acid formation) | Wet solvent or accidental base hydrolysis. | Use anhydrous DMF. Ensure base (if used) is anhydrous |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1 or 4:1. Add 10% Zn dust to stabilize Pd(0). |
| Stalled Reaction | Steric bulk of ortho-methyl. | Add 0.5 equiv of TMEDA (additive) or switch to microwave heating (140°C, 30 min). |
References
-
Mechanistic Insight on Zn(CN)2: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.
-
Green Chemistry Protocol (Ferrocyanide): Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004.
-
Handling Ortho-Substitution: Martin, R., & Buchwald, S. L. "Pd-Catalyzed Cyanation of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007.
-
Cyanide Safety Guidelines: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, 2011.
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Sandmeyer Cyanation of Ethyl 4-amino-3-methylbenzoate
Case ID: SAND-CY-043 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Cyanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Converting ethyl 4-amino-3-methylbenzoate to ethyl 4-cyano-3-methylbenzoate presents two specific antagonistic factors:
-
Steric Hindrance: The 3-methyl group is ortho to the reaction center. While this slightly stabilizes the diazonium salt against thermal decomposition, it kinetically hinders the nucleophilic attack of the cyanide species, often leading to incomplete conversion or competitive hydrolysis (phenol formation).
-
Solubility Mismatch: The ethyl ester moiety decreases water solubility compared to the free acid, leading to heterogeneous diazotization which entraps unreacted amine.
The Solution Architecture: To maximize yield, we must move beyond standard textbook protocols. This guide implements a "Buffered Phase-Match" strategy: ensuring the diazonium species is fully solubilized during formation and strictly controlling pH during the cyanide transfer to prevent HCN evolution and "Sandmeyer tar" polymerization.
Experimental Workflow (Visualized)
The following diagram outlines the critical path and "Kill Steps" where the reaction most frequently fails.
Caption: Critical Path Analysis for Sandmeyer Cyanation. Note the pH adjustment step (Green) which is often omitted in low-yield attempts.
Module 1: The Diazotization (The Setup)
Objective: Generate a clean, soluble diazonium salt. If you have solids here, you will have low yields later.
Protocol Parameters
| Parameter | Setting | Technical Rationale |
| Solvent System | 2.5M HCl (aq) + Acetic Acid (20% v/v) | The ethyl ester is lipophilic. Pure aqueous HCl often results in a slurry. Acetic acid acts as a co-solvent to ensure the amine is in solution before nitrite addition. |
| Temperature | -5°C to 0°C | The 3-methyl group stabilizes the diazonium, but the ester is prone to hydrolysis if heated. Keep it cold. |
| Reagent | NaNO₂ (1.1 equiv) | Slight excess ensures complete conversion. |
| Endpoint | Starch-Iodide Paper | MUST turn instant blue/black. If not, add more nitrite. |
Troubleshooting "The Slurry"
Issue: The amine forms a thick white paste in HCl and doesn't dissolve. Fix:
-
Do not add NaNO₂ yet.
-
Add Glacial Acetic Acid dropwise until the paste thins or dissolves.
-
Alternatively, sonicate the mixture to break up aggregates.
-
Why? Diazotization is a reaction at the crystal surface if the amine is solid. This traps unreacted amine inside the crystal, leading to "tars" later when unreacted amine couples with the diazonium salt (Azo coupling).
Module 2: The Cyanation (The Yield Maker)
Objective: Replace
The "Neutralization" Secret
Most textbook failures occur here. The diazonium solution is strongly acidic (pH < 1). The Cyanide solution is strongly basic (pH > 11).
-
The Mistake: Pouring Acidic Diazo directly into Basic Cyanide.
-
The Result: Acid + Cyanide = HCN gas (Safety Hazard) + Loss of Nucleophile.
-
The Protocol: You must neutralize the Diazonium solution with Sodium Carbonate (
) to pH 5–6 (cold) before adding it to the copper solution.
Step-by-Step Protocol
-
Prepare the Catalyst: Dissolve CuCN (1.0 equiv) and NaCN (1.2 equiv) in water. The solution should be clear (forming the soluble
complex). Cool to 0°C.[1] -
Buffer the Diazo: Take your cold diazonium solution (from Module 1). Slowly add solid
or saturated solution while stirring vigorously.-
Target: pH paper shows pH 5–6.
-
Warning: Do not go > pH 7, or the diazonium will form a diazotate (unreactive).
-
-
The Addition: Add the Neutralized Diazo solution into the CuCN solution.
-
Note: Add a layer of Toluene or Ethyl Acetate (20% volume) on top of the CuCN solution before addition. This biphasic system extracts the nitrile as it forms, protecting it from hydrolysis.
-
-
Temperature Ramp: Allow to warm to Room Temp (20°C) over 2 hours. Do not heat above 50°C unless
evolution is sluggish.
Module 3: Workup & Purification (Copper Removal)
Issue: The "Blue Emulsion." Copper salts form sticky complexes with organic products.
The "Ammonia Wash" Technique:
-
Extract the reaction mixture with Ethyl Acetate (EtOAc).
-
Do not just wash with water.[2]
-
Wash the organic layer with 10% Ammonium Hydroxide (
) solution.-
Chemistry: Ammonia binds Cu(I)/Cu(II) to form the deep blue
complex, which is highly water-soluble.
-
-
Repeat until the aqueous layer is no longer blue.[2]
-
Wash with Brine, Dry (
), and Concentrate.
Troubleshooting Logic (Decision Tree)
Use this flow to diagnose your specific failure mode.
Caption: Diagnostic logic for common Sandmeyer impurities.
Frequently Asked Questions (FAQ)
Q: Can I use Palladium (Pd) catalysis instead? A: Yes, cyanation of aryl halides (using Zn(CN)2/Pd(PPh3)4) is generally cleaner but requires the aryl halide precursor. If you are starting from the amine, Sandmeyer is the direct route. If Sandmeyer yields remain <40% after optimization, convert the amine to the Iodide (Sandmeyer-Iodination is very high yield) and then perform Pd-catalyzed cyanation.
Q: My reaction foams excessively upon mixing. Why?
A: This is likely rapid
Q: The product has a persistent green tint. Is it pure? A: No, that is residual Copper. It acts as a Lewis Acid and can degrade your ester during storage. Perform a wash with saturated EDTA solution or the Ammonium Hydroxide wash described in Module 3.
References
-
Clarke, H. T.; Read, R. R. "o-Tolunitrile." Organic Syntheses, Coll.[3][4] Vol. 1, p. 514 (1941). (Foundational protocol for ortho-methyl substituted benzonitriles).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic... Compounds." Synthesis, 2007(1), 81-84.[3] (Reference for alternative diazotization solubilization strategies).
-
Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[3] (Mechanistic insights into copper catalysis cycles).
Sources
Technical Support Center: Purification of Ethyl 4-Cyano-3-Methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of ethyl 4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound from its bromo-precursors, such as ethyl 4-bromo-3-methylbenzoate. We will address common challenges encountered during purification and provide detailed, field-proven troubleshooting strategies and protocols.
Overview of Purification Challenges
The synthesis of ethyl 4-cyano-3-methylbenzoate from its corresponding aryl bromide typically involves a nucleophilic substitution reaction, often a metal-catalyzed cyanation (e.g., using palladium or copper catalysts). While the reaction itself can be robust, the purification process presents several distinct challenges:
-
Structural Similarity of Product and Starting Material: The product and its bromo-precursor possess very similar polarities, making their separation by standard chromatographic or recrystallization techniques non-trivial.
-
Residual Metal Catalysts: Palladium or copper catalysts used in the cyanation reaction can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications.[1][2]
-
Potential for Hydrolysis: The nitrile and ester functional groups are susceptible to hydrolysis under acidic or basic conditions, potentially forming unwanted byproducts like carboxylic acids or amides.[3][4][5]
-
High-Boiling Solvents: Many cyanation reactions use high-boiling point solvents like DMF or NMP, which can be difficult to remove completely during workup.[6][7]
This guide provides a structured approach to overcoming these issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing ethyl 4-cyano-3-methylbenzoate from its bromo-precursor?
A1: The primary impurities you are likely to encounter are:
-
Unreacted Starting Material: Ethyl 4-bromo-3-methylbenzoate.
-
Metal Catalyst Residues: Insoluble or soluble palladium or copper species.
-
Hydrolysis Byproducts: 4-Cyano-3-methylbenzoic acid (from ester hydrolysis) or 4-carbamoyl-3-methylbenzoic acid ethyl ester (from nitrile hydrolysis).
-
Cyanide Salts: Unreacted cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) or their complexes.
Q2: My TLC plate shows two very close spots. How can I confirm which is the product and which is the starting material?
A2: The cyano (-CN) group is more polar than the bromo (-Br) group. Therefore, on a normal-phase silica gel TLC plate, the product, ethyl 4-cyano-3-methylbenzoate , will have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the starting material, ethyl 4-bromo-3-methylbenzoate . You can confirm this by running TLCs of your starting material and the reaction mixture side-by-side.
Q3: Is column chromatography or recrystallization better for purifying this compound?
A3: The choice depends on the impurity profile and the desired scale.
-
Column Chromatography is generally the most effective method for separating the product from the structurally similar bromo-precursor, especially when significant amounts of the starting material remain.[8] It is also excellent for removing various other byproducts in a single step.
-
Recrystallization is an excellent technique for achieving very high purity, particularly if the crude product is already >90% pure.[9] It is often used as a final polishing step after chromatography to obtain crystalline material suitable for analysis or downstream applications.
Q4: My purified product has a grayish or off-white color. What is the likely cause and how can I fix it?
A4: A persistent color, especially gray, black, or sometimes green, is often indicative of residual metal catalyst contamination (e.g., palladium on carbon, copper salts).[10] Standard filtration may not be sufficient to remove finely dispersed metal particles. See the Troubleshooting Guide: Issue 2 for detailed protocols on removing metal catalysts using Celite filtration, activated carbon, or metal scavengers.[2][11][12]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Incomplete Separation of Product and Bromo-Precursor
-
Symptom: ¹H NMR analysis of the "purified" product shows characteristic peaks of both the cyano-product and the bromo-precursor. GC-MS analysis confirms the presence of two distinct compounds with the expected molecular weights.
-
Root Cause: Insufficient resolution during column chromatography due to a suboptimal solvent system.
-
Solution: Optimized Flash Column Chromatography
The key to separating these closely related compounds is to select a solvent system that maximizes the difference in their Rf values on a TLC plate. An ideal Rf for the target compound is around 0.2-0.35 for good separation.[8]
Workflow for Optimizing Separation:
Caption: Logic for optimizing TLC solvent conditions.
Recommended Solvent Systems:
The polarity of the eluent is critical. A gradient elution may be necessary for difficult separations.[13]
| Solvent System (v/v) | Typical Rf (Product) | Typical Rf (Bromo-Precursor) | Comments |
| 5% Ethyl Acetate / Hexanes | ~0.15 | ~0.25 | Good starting point for high resolution. May require a long column. |
| 10% Ethyl Acetate / Hexanes | ~0.30 | ~0.42 | A good balance of resolution and run time. |
| 15% Ethyl Acetate / Hexanes | ~0.45 | ~0.58 | Use if compounds are eluting too slowly. Resolution may decrease. |
| 5-20% Dichloromethane / Hexanes | Varies | Varies | Can sometimes provide different selectivity compared to ethyl acetate systems. |
Issue 2: Residual Metal Catalyst Contamination
-
Symptom: The final product is colored (gray, black, green, or brown). Elemental analysis (e.g., ICP-MS) indicates palladium or copper levels above acceptable limits (e.g., >10 ppm for APIs).[2]
-
Root Cause: Inefficient removal of homogeneous or heterogeneous catalysts during the initial workup.
-
Solutions:
-
Filtration through Celite: This is effective for removing agglomerated or heterogeneous catalysts like Pd/C.[10][11]
-
Activated Carbon Treatment: A cost-effective method for adsorbing dissolved or finely dispersed metal species.[2]
-
Metal Scavenger Resins: These are highly effective for reducing metal content to very low levels. They consist of a solid support (e.g., silica) functionalized with ligands (e.g., thiols) that chelate the metal.[2]
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude or semi-purified product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Adsorption: Add 5-10% w/w of activated carbon to the solution.
-
Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Issue 3: Presence of Hydrolysis Byproducts
-
Symptom: ¹H NMR shows a broad singlet in the aromatic region and potentially the disappearance of the ethyl ester signals. LC-MS analysis reveals a peak with a mass corresponding to the carboxylic acid or amide derivative.
-
Root Cause: Exposure of the product to strong acid or base, often in the presence of water, during workup or chromatography. Silica gel itself is slightly acidic and can catalyze hydrolysis, especially with prolonged exposure.[8]
-
Solutions:
-
Neutral Workup: During the reaction workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH, and avoid strong acids. Ensure all extractions are performed quickly.
-
Use Anhydrous Conditions: Use dried solvents and perform operations under an inert atmosphere where possible to minimize contact with water.
-
Deactivate Silica Gel: If you suspect the silica gel is causing hydrolysis during chromatography, you can deactivate it.[13]
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent system containing 1-2% triethylamine (Et₃N). Pack the column with this slurry and flush with at least one column volume of this solvent mixture before loading your sample.[13] This neutralizes the acidic sites on the silica surface.
-
Detailed Experimental Protocols
Protocol A: Flash Column Chromatography Purification
This protocol assumes a crude product containing the desired ethyl 4-cyano-3-methylbenzoate and the bromo-precursor.
-
TLC Analysis: Determine the optimal solvent system as described in Issue 1 . A system of 10% ethyl acetate in hexanes is a good starting point.
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.[14]
-
In a beaker, prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in the initial, least polar eluent.[8]
-
Pour the slurry into the column. Use gentle tapping or air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[14]
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[15]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[16]
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Combine the fractions that contain the pure product (the lower Rf spot).
-
Combine fractions containing the starting material and any mixed fractions separately. Mixed fractions can potentially be re-chromatographed.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 4-cyano-3-methylbenzoate.
Protocol B: Recrystallization
This protocol is best for material that is already substantially pure (>90%).
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hotplate with stirring).
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Time.gov. (n.d.). Current time in Pasuruan, ID.
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved February 20, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved February 20, 2026, from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 20, 2026, from [Link]
-
Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Ethyl 4-methylbenzoate. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. Retrieved February 20, 2026, from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 20, 2026, from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]
-
ALS Global. (n.d.). Cyanide Analysis: Interferences, Challenges, Troubleshooting & Maximising Data Quality. Retrieved February 20, 2026, from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 20, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 20, 2026, from [Link]
-
ChemRxiv. (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. Retrieved February 20, 2026, from [Link]
-
University of York. (n.d.). How to run column chromatography. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
-
ResearchGate. (2025, August 9). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Retrieved February 20, 2026, from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved February 20, 2026, from [Link]
Sources
- 1. Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. reddit.com [reddit.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. reddit.com [reddit.com]
Optimizing reaction temperature for 4-cyano-3-methylbenzoic acid esterification
Case ID: EST-CN-043 Status: Active Subject: Temperature Optimization & Protocol Design for Chemoselective Esterification
Executive Summary
You are attempting to esterify 4-cyano-3-methylbenzoic acid . This substrate presents a classic "Chemoselectivity vs. Kinetics" conflict. While the 3-methyl group exerts a steric influence, the primary failure mode is not steric hindrance at the reaction site, but rather the chemical instability of the 4-cyano (nitrile) group under standard esterification conditions.
High temperatures or strong acidic conditions (typical of Fischer esterification) risk hydrolyzing the nitrile into a primary amide (
This guide prioritizes chemoselectivity over raw reaction speed, recommending "Cold Alkylation" as the Gold Standard for laboratory scale, while providing optimized parameters for acid-chloride activation on larger scales.
Module 1: The Thermal Dilemma (Mechanistic Insight)
To optimize temperature, one must understand the competing reaction pathways. The 4-cyano group acts as a strong Electron Withdrawing Group (EWG), making the carboxylic acid carbonyl more electrophilic (good for esterification) but also making the nitrile carbon more susceptible to nucleophilic attack (bad for stability).
The "Ortho-Effect" Nuance
The 3-methyl group is meta to the carboxylic acid (reaction site) but ortho to the cyano group.
-
Impact on Esterification: Negligible.[1] The reaction center is accessible.
-
Impact on Stability: The ortho-methyl group provides a "steric shield" to the nitrile, offering slight protection against hydrolysis compared to non-substituted 4-cyanobenzoic acid. However, this protection is insufficient to withstand prolonged reflux in aqueous acid [1].
The Danger Zone: Pinner Reaction & Hydrolysis
Under anhydrous acidic conditions (e.g.,
Figure 1: Competing reaction pathways. Path 1 is the only desired outcome. Paths 2 and 3 are triggered by improper temperature or catalyst choice.
Module 2: Optimized Protocols
Method A: Base-Promoted "Cold" Alkylation (Gold Standard)
Best for: Lab scale (<10g), high purity, preserving the nitrile.
Mechanism:
-
Dissolution: Dissolve 1.0 eq of 4-cyano-3-methylbenzoic acid in anhydrous DMF (
). -
Deprotonation: Add 1.5 eq of Potassium Carbonate (
) or Cesium Carbonate ( ). Stir at Room Temperature (RT) for 15 min.-
Note: The mixture will become a suspension.
-
-
Alkylation: Add 1.2 eq of Methyl Iodide (
) dropwise.-
Caution: MeI is toxic. Handle in a fume hood.
-
-
Reaction: Stir at
for 4–6 hours.-
Optimization: If conversion is slow (checked by TLC), warm to
. Do not exceed to prevent nitrile degradation or DMF decomposition.
-
-
Workup: Pour into ice water. The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc.[4]
Method B: Acid Chloride Activation (Scalable)
Best for: Scale-up (>10g), avoiding toxic alkyl halides.
Mechanism: Activation via Thionyl Chloride (
-
Activation: Suspend acid in Toluene (or neat). Add 1.5 eq
and 1 drop of DMF (catalyst). -
Heat: Heat to
(or mild reflux) for 2 hours until gas evolution ceases and solid dissolves.-
Critical Step: Evaporate all excess
and Toluene under vacuum. Re-dissolve the residue in fresh anhydrous DCM or THF. -
Why? Residual
generates upon methanol addition, creating "Pinner Reaction" conditions. Removing it ensures a clean reaction.
-
-
Esterification: Cool the acid chloride solution to
. -
Addition: Add excess anhydrous Methanol (MeOH) slowly. Add 1.1 eq Pyridine or Triethylamine (TEA) to scavenge
. -
Warm: Allow to warm to RT (
) . Do not heat.
Method C: Modified Fischer Esterification (Legacy/High Risk)
Best for: When reagents for A/B are unavailable.
Risk: High probability of hydrolysis.
Temperature Target:
-
Setup: Dissolve acid in Methanol. Add catalytic
( ). -
Dehydration: You must use a chemical drying agent (e.g., Trimethyl orthoformate or Molecular Sieves 3Å) in the pot to consume water immediately.
-
Temp: Heat to
(gentle reflux). Monitor by HPLC every 30 mins. Stop immediately upon product formation.
Module 3: Temperature Optimization Matrix
Use this table to select the correct thermal window for your chosen method.
| Method | Phase | Optimal Temp | Danger Threshold | Consequence of Overheating |
| Alkylation (MeI) | Reaction | Methylation of Nitrile (N-Me nitrilium) / Hydrolysis | ||
| Acid Chloride | Activation | Polymerization / Nitrile degradation | ||
| Acid Chloride | Quench (MeOH) | Pinner Reaction (Imidate formation) | ||
| Fischer | Reaction | Rapid Hydrolysis to Amide |
Module 4: Troubleshooting & FAQs
Q1: I see a new peak in the NMR at 6.0–7.5 ppm (broad singlets) that disappears with shake. What is it?
Diagnosis: This is the primary amide (
-
If using Method C (Fischer): Your temperature was too high or reaction time too long. Water accumulated in the system [2].
-
If using Method B (Acid Chloride): You likely did not remove excess
before adding methanol, generating high concentrations of .
Q2: My reaction mixture turned into a gummy solid that is insoluble in organic solvents.
Diagnosis: Polymerization or formation of the dicarboxylic acid salt.
Cause: If
Q3: Why is the reaction rate slow at ?
Expert Insight: The 3-methyl group provides slight steric resistance to the rotation of the carboxylate, making the initial nucleophilic attack slower than in unsubstituted benzoic acid [3].
Solution: Do not increase temperature. Instead, increase the concentration (run at
Q4: Can I use Ethanol instead of Methanol?
Answer: Yes, but be careful. Ethanol requires a higher reflux temperature (
Decision Logic for Researchers
Figure 2: Workflow for selecting the optimal synthesis method based on scale and constraints.
References
-
Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). Mechanism of the Hydrolysis of Nitriles. Journal of the American Chemical Society. Link
-
Fischer Esterification & Water Control: Liu, B., et al. (2006). Selective esterification of carboxylic acids in the presence of nitriles. Tetrahedron Letters. Link
-
Steric Hindrance in Benzoates: Exner, O. (1998).[9] Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[9] Link
-
General Nitrile Stability: "Hydrolysis of Nitriles." Chemistry LibreTexts. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. jove.com [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis
Topic: Removing copper impurities from ethyl 4-cyano-3-methylbenzoate synthesis Ticket ID: #CU-CN-403 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
The Problem: You are synthesizing ethyl 4-cyano-3-methylbenzoate , likely via a Rosenmund-von Braun reaction (using stoichiometric CuCN) or a Palladium-catalyzed cyanation with copper co-catalysts.
The Challenge:
Copper residues are not merely physically trapped; they are chemically bound. The cyano (nitrile) group on your target molecule is a potent
Regulatory Impact: Under ICH Q3D guidelines, Copper is a Class 3 impurity. While oral limits are generous (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). For early-phase drug development, demonstrating control over this impurity is critical for IND submission.
Diagnostic: Assess Your Contamination Level
Before selecting a protocol, identify your current status using the visual guide below:
| Visual Indicator | Estimated Cu Load | Recommended Protocol |
| Dark Green / Opaque | > 5,000 ppm (Bulk) | Protocol A: Oxidation & Ammonia Wash |
| Light Blue / Hazy | 500 – 5,000 ppm | Protocol A followed by Protocol B |
| Colorless / Yellow | < 500 ppm | Protocol C: Scavenger Polishing |
Workflow Logic & Decision Tree
The following decision tree outlines the logical flow for selecting the appropriate remediation strategy based on your current impurity levels and process constraints.
Caption: Logic flow for selecting copper removal protocols based on initial visual assessment and quantitative checkpoints.
Troubleshooting Guides & Protocols
Protocol A: The Ammonia/NH₄Cl Wash (Bulk Removal)
Best For: High-level contamination (Green/Blue crude).
Mechanism: Ammonia is a harder base than the nitrile. It displaces the nitrile ligand, forming the water-soluble tetraamminecopper(II) complex,
Step-by-Step:
-
Dilution: Dilute your reaction mixture (or crude residue) in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible, as it promotes emulsions with basic water.
-
The Wash: Prepare a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (28-30%) .
-
Why? The NH₄Cl buffers the solution, preventing the formation of insoluble copper hydroxides, while the NH₄OH provides the ligand.
-
-
Extraction: Add the aqueous mix to your organic phase (1:1 vol/vol). Shake vigorously for 5 minutes.
-
Observation: The aqueous layer should turn Royal Blue .
-
Repeat: Separate layers. Repeat the wash until the aqueous layer is colorless .[1]
-
Acid Wash: Wash the organic layer once with 1M HCl (to remove residual ammonia) and then brine.
Troubleshooting FAQ:
Q: The aqueous layer stays light blue, but the organic layer is still green. Why? A: You likely have Cu(I) species, which are less soluble in ammonia and often colorless or pale. Fix: Add a small amount of air or a mild oxidant (like stirring the biphasic mixture open to air) to oxidize Cu(I) to Cu(II). Cu(II) binds ammonia much more strongly.
Q: I have a terrible emulsion. A: Basic washes often emulsify. Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite to break the emulsion.
Protocol B: Solid Scavengers (Polishing Step)
Best For: Dropping ppm from ~500 to <10.
Mechanism: Functionalized silica (e.g., Thiol or Thiourea) binds soft metals like Cu(I) and Cu(II) with extremely high affinity (
Step-by-Step:
-
Selection: Use SiliaMetS® Thiol or QuadraPure® TU .
-
Dosage: Calculate 4 equivalents of scavenger relative to the estimated residual copper (determined by ICP-MS or estimation).
-
Rule of Thumb: If unknown, use 5-10 wt% of scavenger relative to the mass of your crude product.
-
-
Incubation: Add scavenger to the organic solution (EtOAc or THF). Stir at 40-50°C for 2-4 hours. Heat is crucial to improve kinetics.
-
Filtration: Filter through a 0.45 µm pad or fine sintered glass.
-
Validation: The filtrate should be colorless.
Troubleshooting FAQ:
Q: The scavenger didn't lower the ppm enough. A: Nitriles are competitive ligands. Fix: Increase temperature to reflux or switch to a stronger scavenger like SiliaMetS® TAAcOH (Triamine tetraacetic acid supported silica) if the copper is in the +2 oxidation state.
Protocol C: Crystallization (The Final Purge)
Best For: Final API isolation. Warning: Crystallizing directly from a high-copper mother liquor often results in copper occlusions inside the crystal lattice.
Step-by-Step:
-
Perform Protocol A or B first.
-
Dissolve crude ethyl 4-cyano-3-methylbenzoate in hot Ethanol/Water or Heptane/EtOAc .
-
Add 1% wt/wt Activated Carbon (e.g., Darco G-60). Stir hot for 30 mins.
-
Hot filter to remove carbon.
-
Cool slowly to crystallize.
Mechanistic Insight: Why is this difficult?
The diagram below illustrates the competitive binding that makes this purification challenging. The nitrile group on your benzoate acts as a ligand, creating an equilibrium that must be shifted.
Caption: Competitive coordination equilibrium between the nitrile product and ammonia wash buffer.
References & Regulatory Grounding
-
ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). Defines PDE limits for Copper (3000 µ g/day Oral; 300 µ g/day Parenteral). Link
-
Copper Removal Methodologies. Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. Describes standard industrial workups including NH4OH/NH4Cl washes.
-
Scavenger Efficiency. SiliCycle Inc. Metal Scavenging Solutions for Pharmaceutical Industry. White Paper detailing the efficiency of Thiol-silica against Nitrile-containing substrates. Link
-
Rosenmund-von Braun Reaction Workup. Organic Syntheses, Coll. Vol. 3, p. 631 (1955). Provides historical context on the difficulty of purifying nitriles from copper salts. Link
-
Mechanistic Insight on Nitrile Coordination. Kuhn, M., & Kaden, T. A. (2004). Complexation of Nitriles with Transition Metals. Demonstrates the binding affinity of -CN groups to Cu(I).
Disclaimer: This guide is for research and development purposes. All final pharmaceutical products must undergo validated analytical testing (ICP-MS) to ensure compliance with local regulations (FDA/EMA/PMDA).
Sources
Technical Support Center: Solubility & Handling of Methyl 4-cyano-3-methylbenzoate
[1][2]
Case ID: SOL-CN-BZ-04 Compound: Methyl 4-cyano-3-methylbenzoate (Methyl 2-methyl-4-cyanobenzoate) Solvent System: Ethanol (EtOH) Status: Active Support Guide[1][2]
Diagnostic Workflow: Identify Your Failure Mode
Before modifying your protocol, identify the specific solubility failure using the decision tree below. This logic separates kinetic issues from thermodynamic or chemical ones.[1][2]
Figure 1: Decision matrix for troubleshooting solubility issues. Follow the path corresponding to your observation to identify the corrective action.
Technical Q&A: Troubleshooting Specific Issues
Issue 1: Dissolution Failure
Q: I am trying to dissolve the compound in ethanol at room temperature, but a persistent suspension remains. Is the compound insoluble?
A: Not necessarily. Methyl 4-cyano-3-methylbenzoate is a crystalline aromatic ester with moderate solubility in ethanol.[1][2] If it fails to dissolve:
-
Thermodynamic Barrier: The crystal lattice energy of the cyano-substituted ring is high due to dipole-dipole stacking.[1][2] Ethanol is a protic solvent and may not effectively disrupt these interactions at room temperature (25°C).[1][2]
-
Polymorphism: If you are working with a new batch, it may be a more stable polymorph (higher melting point) than previous lots.[1]
Corrective Protocol:
-
Heat to Reflux: Gently heat the mixture to 60–70°C. The compound should dissolve readily. If it does, the issue is temperature-dependent solubility (steep solubility curve).[1]
-
Co-solvent Addition: If heating is not an option (e.g., thermal instability), add 10–20% v/v of a polar aprotic solvent like DCM (Dichloromethane) or THF .[1] This disrupts the lattice more effectively than pure ethanol.[1]
Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)
Q: Upon cooling my hot ethanol solution, the product separates as a yellow oil droplets instead of crystals. How do I fix this?
A: "Oiling out" occurs when the solution enters a region of liquid-liquid immiscibility (metastable zone) before it hits the crystallization boundary.[2] This is common for methyl 4-cyano-3-methylbenzoate because its melting point is relatively low (~60-80°C depending on purity) and impurities depress this further.[2]
Corrective Protocol:
-
Reheat the mixture until the oil redissolves.
-
Seed the Solution: Add a tiny crystal of pure product at a temperature just below the saturation point (cloud point). This provides a template for nucleation, bypassing the oil phase.[1]
-
Reduce Concentration: Dilute the solution slightly. A highly supersaturated solution is more prone to oiling out.[1][2]
-
Slow Cooling: Do not crash cool in ice. Wrap the flask in foil and let it cool to room temperature over 2–3 hours.
Issue 3: Chemical Instability (Transesterification)
Q: After refluxing in ethanol for 12 hours, my LC-MS shows a new peak with M+14 mass. What happened?
A: You have likely formed Ethyl 4-cyano-3-methylbenzoate via transesterification.[1][2]
-
Mechanism: Ethanol acts as a nucleophile attacking the carbonyl carbon of the methyl ester.[2] This reaction is reversible but driven by the vast excess of ethanol solvent.[1]
-
Catalysts: This reaction is slow under neutral conditions but accelerates rapidly if trace acid (e.g., H₂SO₄, HCl residue from synthesis) or base (e.g., NaOMe) is present.[1]
Corrective Protocol:
-
Neutralize: Ensure the crude material is pH neutral before dissolving in ethanol.[1] Wash with saturated NaHCO₃ if the precursor step involved acid.[1][2]
-
Switch Solvent: If long heating is required, switch to Isopropanol (IPA) (sterically hindered, slower reaction) or Acetonitrile (non-nucleophilic).[1]
Validated Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Use this to generate precise data for your specific batch.[1][2]
-
Preparation: Weigh 100 mg of Methyl 4-cyano-3-methylbenzoate into a 4 mL vial.
-
Solvent Addition: Add Ethanol in 100 µL increments.
-
Equilibration: Vortex for 5 minutes after each addition.
-
Observation: Record the volume required for full dissolution (clear solution).
-
Calculation: Solubility (
) = Mass (mg) / Volume (mL).[2]
Reference Data (Estimated):
| Solvent | Solubility @ 25°C | Solubility @ Reflux | Risk Factor |
|---|---|---|---|
| Ethanol | Moderate (~20-40 mg/mL) | High (>150 mg/mL) | Transesterification |
| Methanol | Good | Very High | Transesterification (to Methyl - no change) |
| Ethyl Acetate | High | Very High | Hydrolysis (if wet) |
| Toluene | High | Very High | None |[1][2]
Protocol B: Optimal Recrystallization from Ethanol
Designed to minimize oiling out and maximize yield.[1][2]
-
Dissolution: Place 5.0 g of crude ester in a 100 mL round-bottom flask.
-
Solvent: Add 25 mL of Ethanol (95% or absolute).
-
Heating: Heat to reflux (78°C) with stirring until fully dissolved.
-
Note: If insoluble particles remain, filter hot through a pre-warmed funnel.[1]
-
-
Nucleation: Remove from heat. Allow to cool to ~50°C. Scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Crystallization: Allow to stand at Room Temperature (20–25°C) for 4 hours.
-
Do NOT put in a fridge immediately.
-
-
Harvest: Filter the white/pale-yellow needles. Wash with 5 mL of cold (-20°C) Ethanol.[1][2]
-
Drying: Dry under vacuum at 40°C for 4 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176223157, Methyl 4-cyano-3-(cyanomethyl)benzoate. [Link][1][2]
- Context: Provides physicochemical properties and structural analogs for solubility estim
-
Pfizer Inc. (2010). World Intellectual Property Organization Patent WO2010032200A1: Amide compounds useful in therapy. [1][2]
- Context: Describes "Preparation 6" (Methyl 4-cyano-3-methylbenzoate) synthesis and handling, validating the use of organic solvents for workup.
- Context: Verifies the commercial form as a solid/liquid ester and confirms solubility in organic solvents.
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Context: Provides boiling points and polarity data for Ethanol, DCM, and Toluene used in the protocols.
Validation & Comparative
Technical Comparison: Mass Spectrometry Differentiation of C11H11NO2 Indole Esters
Executive Summary
In drug discovery and synthetic organic chemistry, the indole scaffold is ubiquitous. A common analytical challenge arises when distinguishing between isobaric isomers with the formula C11H11NO2 (MW 189.21 Da). Two chemically significant isomers—Ethyl indole-2-carboxylate (a synthetic intermediate) and Methyl indole-3-acetate (a plant auxin derivative)—share identical molecular weights but exhibit drastically different biological activities.
This guide provides a definitive protocol for differentiating these isomers using Mass Spectrometry (MS). By exploiting specific fragmentation mechanisms—namely the "Ortho Effect" in 2-substituted indoles versus the Quinolinium Ring Expansion in 3-substituted indoles—researchers can conclusively identify these compounds without relying solely on chromatographic retention times.
Structural Analysis & Mechanistic Divergence
The core differentiation strategy relies on the proximity of the ester group to the indole nitrogen (NH) and the stability of the resulting carbocations.
Isomer A: Ethyl Indole-2-carboxylate
-
Structure: The ethyl ester is attached directly to the C2 position.
-
Key Feature: The carbonyl oxygen is in close proximity to the indole NH proton.
-
Dominant Mechanism (EI/CID): The Ortho Effect . The interaction between the ester and the NH group facilitates the elimination of a neutral ethanol molecule (
, 46 Da), leading to a stable ketene-like cation at m/z 143 .
Isomer B: Methyl Indole-3-acetate[1][2][3][4][5]
-
Structure: A methyl ester is attached to C3 via a methylene bridge (
). -
Key Feature: The ester is "benzylic" relative to the indole ring.
-
Dominant Mechanism (EI/CID): Benzylic Cleavage . The bond between the methylene and the carbonyl carbon is weak. Cleavage results in the loss of the carbomethoxy radical (
, 59 Da). The resulting cation rearranges to form the highly stable Quinolinium ion at m/z 130 .
Comparative Fragmentation Pathways
The following diagram illustrates the divergent pathways that allow for unambiguous identification.
Figure 1: Divergent fragmentation trees for C11H11NO2 isomers. The red path indicates the ortho-effect characteristic of the 2-isomer; the green path indicates the quinolinium expansion characteristic of the 3-isomer.
Experimental Protocol
To replicate these results, use the following standardized GC-MS or LC-MS/MS conditions. The choice of ionization energy (70 eV for EI) is critical for generating reproducible spectral libraries.
Method A: GC-MS (Electron Impact)[6]
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Source Temp: 230°C.
-
Ionization: Electron Impact (EI) at 70 eV.
Method B: LC-MS/MS (Electrospray Ionization)
-
Instrument: Q-TOF or Triple Quadrupole.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CID): Stepped 10-40 eV.
Data Summary & Diagnostic Peaks
The following table summarizes the relative abundance of key ions observed in 70 eV EI spectra. Use these ratios to confirm identity.
| Ion (m/z) | Fragment Identity | Ethyl Indole-2-carboxylate (Isomer A) | Methyl Indole-3-acetate (Isomer B) |
| 189 | Molecular Ion ( | High (60-80%) | High (40-60%) |
| 158 | Absent | Low (<10%) | |
| 144 | Medium (20-40%) | Absent | |
| 143 | Base Peak (100%) | Absent | |
| 130 | Quinolinium Ion | Absent | Base Peak (100%) |
| 116 | Indole Cation | High (40-60%) | Low (<5%) |
Analytical Workflow
Figure 2: Decision logic for rapid identification of C11H11NO2 isomers.
References
-
NIST Mass Spectrometry Data Center. Ethyl indole-2-carboxylate Mass Spectrum (EI). National Institute of Standards and Technology.[1] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Methyl indole-3-acetate Mass Spectrum (EI).[2] National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. Ethyl indole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
-
PubChem. Methyl indole-3-acetate (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
HPLC Retention Time Comparison: Methyl vs. Ethyl 4-Cyano-3-Methylbenzoate
Executive Summary
In the development of non-steroidal mineralocorticoid receptor antagonists and PARP inhibitors, 4-cyano-3-methylbenzoic acid and its esters are critical synthetic intermediates. A frequent analytical challenge arises during transesterification monitoring or purity profiling: distinguishing the Methyl 4-cyano-3-methylbenzoate (Methyl Ester) from the Ethyl 4-cyano-3-methylbenzoate (Ethyl Ester).
The Bottom Line: In standard Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase, the Methyl ester will elute before the Ethyl ester.
This separation is governed by Methylene Selectivity (
Scientific Basis: The Methylene Selectivity Rule
To develop a robust method, one must understand the thermodynamic driver of the separation. The separation of homologous esters follows the Martin Equation , which relates the capacity factor (
Where
Comparative Physicochemical Properties[1][2][3][4][5]
| Feature | Methyl 4-cyano-3-methylbenzoate | Ethyl 4-cyano-3-methylbenzoate | Chromatographic Impact |
| Formula | Ethyl has +1 | ||
| Molecular Weight | ~175.19 g/mol | ~189.21 g/mol | Minimal impact on diffusion. |
| Predicted LogP | ~2.3 - 2.5 | ~2.7 - 2.9 | Critical: Ethyl is more hydrophobic. |
| Elution Order (RP) | First ( | Second ( | Methyl is more polar; elutes earlier. |
Mechanism of Separation
The separation relies on hydrophobic subtraction . The C18 alkyl chains on the silica support interact with the non-polar regions of the analyte.
-
Methyl Ester: The methoxy group (
) is less hydrophobic. The molecule partitions more favorably into the polar mobile phase (Water/Acetonitrile), leading to faster elution. -
Ethyl Ester: The ethoxy group (
) adds steric bulk and hydrophobicity. It partitions more strongly into the C18 stationary phase, requiring a higher concentration of organic modifier to elute.
Visualization: Separation Logic & Workflow
The following diagram illustrates the decision matrix and physicochemical logic governing this specific separation.
Figure 1: Mechanistic flow of homologous ester separation on a Reversed-Phase C18 column.
Recommended Experimental Protocol
This protocol is designed to be self-validating . The resolution (
A. Chromatographic Conditions[4][6][7][8][9]
-
Column: C18 (L1),
mm, 3.5 µm or 5 µm particle size.-
Why: A standard C18 provides sufficient hydrophobic selectivity. A shorter column (100mm) may be used if high throughput is required, but 150mm ensures baseline resolution of impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 4.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Methanol (MeOH) can be used to increase methylene selectivity (
) if ACN fails to separate critical impurities, but ACN is preferred for lower backpressure.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 230 nm (Secondary).
-
Why: The benzoate aromatic ring absorbs strongly at 254 nm. The nitrile group contributes to absorbance at lower wavelengths.
-
B. Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic hold to stack polar impurities |
| 12.0 | 80 | Linear Gradient to elute esters |
| 14.0 | 90 | Wash |
| 14.1 | 30 | Re-equilibration |
| 18.0 | 30 | End of Run |
C. Expected Results (System Suitability)
-
Methyl Ester Retention (
): ~6.5 - 7.5 min (approximate). -
Ethyl Ester Retention (
): ~7.8 - 9.0 min (approximate). -
Resolution (
): Must be . -
Tailing Factor (
): (Nitrile groups can cause tailing due to silanol interactions; ensure column is end-capped).
Troubleshooting & Optimization
Even with a robust protocol, variations in column chemistry can affect results.
| Issue | Root Cause | Corrective Action |
| Co-elution (Poor Resolution) | Insufficient selectivity ( | Switch to Methanol: MeOH generally provides higher methylene selectivity than ACN for homologous series [1]. Replace Mobile Phase B with MeOH. |
| Peak Tailing | Secondary interactions between the nitrile/amine and residual silanols. | Add Buffer: Ensure Mobile Phase A has ionic strength (e.g., 10mM Ammonium Acetate) or lower pH to suppress silanol ionization [2]. |
| Retention Drift | Temperature fluctuations. | Thermostat Column: Hydrophobic retention is temperature-dependent. Ensure the column oven is stable at 30°C or 35°C. |
References
-
Methylene Selectivity in RP-HPLC
- Source: LCGC International.
-
URL:[Link]
-
General Protocol for Benzoate Ester Separation
-
Chemical Data & Synthesis Context
Sources
TLC Rf values for ethyl 4-cyano-3-methylbenzoate in hexane/ethyl acetate
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Ethyl 4-cyano-3-methylbenzoate is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). Its purification is often complicated by the presence of the hydrolyzed acid (4-cyano-3-methylbenzoic acid) or the halogenated precursor (ethyl 4-bromo-3-methylbenzoate).
This guide objectively evaluates the retention factor (
Key Finding: The optimal separation window (
Chemical Context & Polarity Logic
To control the chromatography, one must understand the molecular interactions at play. The separation on silica gel (normal phase) is governed by the competition between the analyte's functional groups and the mobile phase for binding sites on the silanol surface.
-
Stationary Phase: Silica Gel (
), acidic and highly polar.[2] -
Analyte (Ethyl 4-cyano-3-methylbenzoate):
-
Ester Group: Moderate H-bond acceptor.
-
Cyano (Nitrile) Group: Strong dipole, moderate H-bond acceptor.
-
Methyl/Benzene Ring: Lipophilic, reduces retention.
-
-
Net Result: The compound is moderately polar . It is significantly less polar than its carboxylic acid precursor but more polar than the bromo-analog.
Diagram 1: Molecular Interaction & Polarity Ranking
Visualizing the thermodynamic competition on the silica surface.
Caption: Polarity ranking dictates elution order. The target compound elutes between the non-polar halogenated precursor and the highly polar acid.
Primary System Analysis: Hexane / Ethyl Acetate
The Hexane/EtOAc system is the industry standard due to its low toxicity and excellent volatility. The following data represents typical retention behaviors observed during process development.
Table 1: Rf Values in Hexane/Ethyl Acetate Gradients
Note: Values are approximate and dependent on humidity/silica activity.
| Mobile Phase Composition | Target | Separation Quality | Application |
| 90:10 (Hex:EtOAc) | 0.15 – 0.20 | Excellent Resolution | Analytical TLC (Check for non-polar impurities) |
| 80:20 (Hex:EtOAc) | 0.35 – 0.40 | Optimal | Flash Chromatography / Routine QC |
| 70:30 (Hex:EtOAc) | 0.55 – 0.65 | Poor (Co-elution risk) | Flushing column / Polar impurity check |
| 50:50 (Hex:EtOAc) | > 0.80 | None (Elutes with solvent front) | Not recommended |
Technical Insight: At 10% EtOAc , the compound interacts too strongly with the silica, leading to broad bands. At 30% EtOAc , the solvent strength displaces the compound too quickly, compressing the separation window between the target and closely eluting impurities. 20% is the "Sweet Spot."
Comparative Performance: Alternatives & Impurities
This section compares the target's behavior against its most common synthesis contaminants and evaluates an alternative solvent system.
Scenario A: Separation from Impurities (in 80:20 Hex/EtOAc)
| Compound | Structure Type | ||
| Ethyl 4-bromo-3-methylbenzoate | Precursor (Halogen) | 0.50 – 0.55 | +0.15 (Easy Separation) |
| Ethyl 4-cyano-3-methylbenzoate | Target | 0.38 | — |
| 4-cyano-3-methylbenzoic acid | Hydrolysis Product | 0.05 (Streak) | -0.33 (Excellent Separation) |
-
Critical Note on the Acid: The carboxylic acid impurity often "streaks" or tails from the baseline due to dimerization. To sharpen this spot for accurate identification, add 1% Acetic Acid to the mobile phase.
Scenario B: Alternative Mobile Phase (Toluene/Acetone)
While Hex/EtOAc is standard, it sometimes fails to separate regioisomers (e.g., 3-cyano-4-methyl vs. 4-cyano-3-methyl).
-
Alternative System: Toluene / Acetone (95:5 or 90:10).
-
Mechanism: Toluene provides
- interactions with the aromatic ring, offering a different selectivity mechanism than the dipole-driven EtOAc separation. -
Recommendation: Use Toluene/Acetone only if Hex/EtOAc shows a single spot but NMR suggests an isomeric impurity.
Experimental Protocol (Self-Validating)
This protocol includes a "Co-spotting" step, which is mandatory for confirming identity when
Diagram 2: Validated TLC Workflow
Caption: The co-spot (Lane 2) is the self-validating step. If Lane 2 shows a figure-8 or two distinct spots, the product is not pure.
Step-by-Step Methodology:
-
Chamber Saturation: Place a piece of filter paper in a glass jar. Add 10 mL of 20% EtOAc in Hexane . Cap and let stand for 5 minutes. Why: Saturation prevents edge effects and uneven running.
-
Sample Prep: Dissolve ~5 mg of the crude solid in 1 mL of EtOAc.
-
Spotting: Apply 1 µL spots to the baseline.
-
Lane 1: Pure Reference (if available).
-
Lane 2: Co-spot (Reference + Crude).
-
Lane 3: Crude Mixture.
-
-
Development: Run until the solvent front is 1 cm from the top.
-
Visualization: View under UV light (254 nm). The benzene ring conjugated with the ester/cyano groups will appear as a strong dark spot against the fluorescent green background.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Streaking/Tailing | Acidic impurities or column overload. | Add 0.5% Acetic Acid to mobile phase; dilute sample. |
| "Smiling" Front | Uneven solvent evaporation. | Ensure chamber is sealed tight; use filter paper for saturation. |
| No Separation | Polarity match between impurities. | Switch to DCM/Hexane (50:50) or Toluene/Acetone (95:5) . |
References
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. (Solvent selectivity groups: Hex/EtOAc vs Toluene). Available at: [Link]
-
Northrop, B. H. Flash Optimization and Solvent Strength. Wesleyan University. (General principles of EtOAc/Hexane optimization). Available at: [Link]
Sources
C13 NMR chemical shifts for 4-cyano and 3-methyl substituted benzoates
Comparative Guide: C NMR Chemical Shifts of 4-Cyano and 3-Methyl Substituted Benzoates
Executive Summary
This guide provides a definitive technical comparison of the
Understanding these shifts is critical for structural elucidation in drug discovery, particularly when distinguishing between regioisomers (para vs. meta) and validating the electronic integrity of synthesized intermediates.
Mechanistic Comparison: Electronic Effects
The distinct chemical shifts observed in these derivatives are driven by the competition between Inductive (
The 4-Cyano Group (Strong EWG)
The cyano group is a powerful electron-withdrawing group (
-
Mechanism: It pulls electron density away from the ring through the
-system (resonance) and the -framework (induction). -
NMR Consequence: This deshields the ortho positions but, counter-intuitively, often results in an upfield shift (shielding) of the ipso carbon attached directly to the nitrile due to paramagnetic shielding tensor anisotropy.
The 3-Methyl Group (Weak EDG)
The methyl group is a weak electron-donating group (
-
Mechanism: It donates electron density primarily through hyperconjugation and induction.
-
NMR Consequence: This significantly deshields the ipso carbon (the
-effect) and slightly shields the ortho and para positions relative to the substituent.
Visualization of Electronic Flow
Figure 1: Comparative electronic flow showing the opposing nature of Cyano (EWG) and Methyl (EDG) substituents on the benzoate scaffold.
Data Analysis: Chemical Shift Comparison
The following data is referenced to CDCl
Table 1: Comparative C NMR Shifts ( ppm)
| Carbon Position | Ethyl Benzoate (Ref) | Ethyl 4-Cyanobenzoate | Ethyl 3-Methylbenzoate |
| C=O (Carbonyl) | 166.8 | 165.2 | 167.1 |
| C-1 (Ipso to Ester) | 130.5 | 134.5 | 130.8 |
| C-2, C-6 (Ortho) | 129.5 | 130.1 | 130.2 (C2), 127.3 (C6) |
| C-3, C-5 (Meta) | 128.3 | 132.2 | 138.1 (Ipso-Me), 128.2 (C5) |
| C-4 (Para) | 132.8 | 116.4 (Ipso-CN) | 133.5 |
| Substituent Carbon | N/A | 118.0 (C≡N) | 21.3 (CH |
| OCH | 60.9 | 61.8 | 60.9 |
| CH | 14.3 | 14.2 | 14.3 |
Key Spectral Features for Identification:
-
The Nitrile Peak: In the 4-cyano derivative, look for the distinctive C≡N peak at ~118 ppm . It is often low intensity due to long relaxation times (
). -
The Ipso-Nitrile Carbon: The aromatic carbon attached to the CN group (C-4) appears significantly upfield (~116 ppm ) compared to a standard aromatic C-H, a hallmark of the cyano "shielding" effect at the attachment point.
-
Symmetry vs. Asymmetry:
-
4-Cyano (Para): High symmetry. The aromatic region will show only 4 signals (2 intense double-intensity peaks for ortho/meta carbons).
-
3-Methyl (Meta): Asymmetric. The aromatic region will show 6 distinct signals due to the lack of a symmetry plane.
-
Experimental Protocol: Quantitative C NMR
Obtaining accurate integrals and visible quaternary carbons (like C≡N and C=O) requires modifying standard parameters. Standard "quick" carbon scans often miss the nitrile peak entirely due to saturation.
Protocol: Inverse Gated Decoupling for Quaternary Detection
-
Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without NOE distortion.
-
Solvent: CDCl
(99.8% D). -
Concentration: ~50-100 mg in 0.6 mL solvent (High concentration is vital for
C).
Workflow Diagram
Figure 2: Optimized workflow for detecting quaternary carbons in benzoate derivatives.
Technical Note: The relaxation time (
Application in Drug Discovery
Bioisosterism
-
4-Cyano: Often used as a bioisostere for a carbonyl or carboxylate group. It improves metabolic stability (blocking metabolic oxidation at the para-position) but maintains a similar dipole moment.
-
3-Methyl: Used to fill hydrophobic pockets (lipophilicity modulation). It increases
and can sterically hinder metabolic attack at the adjacent positions.
Metabolic Stability Validation
Researchers use the shifts described above to track metabolic degradation. For instance, hydrolysis of the cyano group to a carboxylic acid results in a massive shift of the substituent carbon from 118 ppm (CN) to ~170 ppm (COOH) .
References
-
AIST Spectral Database for Organic Compounds (SDBS). 13C NMR Spectra of Ethyl 4-cyanobenzoate (SDBS No. 16584) and Ethyl 3-methylbenzoate. National Institute of Advanced Industrial Science and Technology.[1] [Link]
-
PubChem Database. Ethyl 4-cyanobenzoate (CID 81589) Spectral Data. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Ethyl 3-methylbenzoate Thermochemical and Spectral Data. SRD 69. [Link]
-
Reich, H. J. Structure Determination Using NMR Spectroscopy: 13C Chemical Shifts. University of Wisconsin-Madison. [Link]
Safety Operating Guide
Benzoic acid, 4-cyano-3-methyl-, ethyl ester proper disposal procedures
Guide to the Safe Disposal of Ethyl 4-cyano-3-methylbenzoate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a cornerstone of a responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of Benzoic acid, 4-cyano-3-methyl-, ethyl ester (Ethyl 4-cyano-3-methylbenzoate), a compound whose handling requires specific and stringent safety measures due to its chemical nature.
Core Hazard Analysis: Understanding the Risk
The primary hazard associated with Ethyl 4-cyano-3-methylbenzoate stems from its cyano (-CN) functional group , also known as a nitrile. Organic nitriles are highly toxic compounds that can be as dangerous as inorganic alkali metal cyanides.[1] The principal risk is the potential for this compound to hydrolyze or react to release the cyanide anion (CN⁻) or, more critically, generate highly toxic hydrogen cyanide (HCN) gas .[2]
Causality of the Hazard:
-
Contact with Acids: The most significant danger arises from contact with acids. Nitriles can react with acids to produce hydrogen cyanide, a rapidly acting and potentially lethal poison.[3][4]
-
Toxicity Routes: Poisoning can occur through inhalation of vapors, absorption through the skin, or accidental ingestion.[3][4][5] Symptoms of even sublethal exposure can be severe, including headache, dizziness, rapid breathing, nausea, and vomiting.[2][3]
Due to this acute toxicity profile, all waste containing Ethyl 4-cyano-3-methylbenzoate must be classified and handled as Acutely Hazardous Chemical Waste . It must never be disposed of via sanitary sewer systems or in regular trash.[6][7]
Essential Safety & Handling Protocols
Before beginning any work that will generate this waste, ensure the following measures are in place.
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves immediately if contact is suspected. | Prevents dermal absorption, a primary route of exposure for nitriles.[2][5] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and potential vapor exposure to the eyes.[8] |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Work Area | All handling, including weighing and transferring, must occur within a certified laboratory chemical fume hood. | Minimizes the risk of inhaling toxic vapors and contains any accidental release of HCN gas.[2][4] |
Step-by-Step Disposal Procedure
This protocol is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Identification and Labeling
Proper labeling is the foundation of safe waste management. It prevents accidental mixing of incompatible chemicals.
-
Action: As soon as the first drop of waste is generated, the collection container must be labeled.
-
Label Contents: The label must clearly state the words "Hazardous Waste ".[7][9] It must also include:
-
The full chemical name: "Waste Ethyl 4-cyano-3-methylbenzoate".
-
For mixtures, list every component and its approximate percentage.[6][7] Abbreviations and chemical formulas are not permissible.[7]
-
The date waste accumulation began.[7]
-
The name of the Principal Investigator and the laboratory location (building and room number).[7]
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[7]
-
Step 2: Critical Waste Segregation
This is the most crucial step to prevent a life-threatening chemical reaction.
-
Action: Segregate all waste containing Ethyl 4-cyano-3-methylbenzoate from all other waste streams, especially acidic waste .[6]
-
Causality: Storing this nitrile-containing waste with or near acids creates a severe risk of generating deadly hydrogen cyanide (HCN) gas.[3][4] Use physical barriers and separate secondary containment to ensure they cannot mix, even in the event of a spill.[10]
Step 3: Container Selection and Management
The integrity of the waste container is vital for preventing leaks and exposure.
-
Action: Use a chemically compatible container with a secure, leak-proof screw cap.[10][11] High-density polyethylene (HDPE) or the original product container (if in good condition) are often suitable choices.[6][7]
-
Best Practices:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste in laboratories.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9]
-
Regulatory Compliance: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12] This area must be inspected weekly for any signs of leakage.[6]
Step 5: Final Disposal Arrangement
This chemical waste requires professional handling for final disposal.
-
Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.
-
Mechanism: EHS will arrange for a licensed hazardous waste disposal company to collect the material.[11] Final disposal methods may include high-temperature incineration, which safely destroys the compound and prevents environmental contamination.[11]
Disposal Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of Ethyl 4-cyano-3-methylbenzoate.
Caption: Disposal workflow for Ethyl 4-cyano-3-methylbenzoate.
Emergency Procedures
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate chemical absorbent kit. Avoid generating dust. Ensure there are no acids nearby. Report all spills to your lab supervisor and EHS.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
By adhering to this guide, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- US Bio-Clean. (2014, June 13).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Medical Laboratory Observer. (2019, June 15).
- NUS Chemistry. Use of Cyanide Salts.
- National Center for Biotechnology Information.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Cyano Compounds.
- TCI Chemicals. (2025, January 15).
- Sigma-Aldrich. (2025, April 28).
- Fisher Scientific. SAFETY DATA SHEET - Ethyl (R)
- Stanford Environmental Health & Safety.
- University of Illinois Urbana-Champaign. Safety Module: Cyanides.
Sources
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. jst.chem.yale.edu [jst.chem.yale.edu]
- 3. Use of Cyanide Salts - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. fishersci.com [fishersci.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. danielshealth.com [danielshealth.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzoic acid, 4-cyano-3-methyl-, ethyl ester
Topic: Document Control: Operational Safety & Logistics Guide (ver. 1.0) Target Audience: Medicinal Chemists, Process Engineers, HSE Officers
Executive Summary & Chemical Profile
Compound Identity: Ethyl 4-cyano-3-methylbenzoate CAS Number: 176432-35-8 (Generic reference for this isomer class; verify specific lot CoA) Functional Class: Aryl Nitrile / Benzoate Ester Primary Application: Pharmaceutical intermediate (often utilized in the synthesis of androgen receptor antagonists).
Operational Directive: Handling this compound requires a dual-threat mitigation strategy. You must protect against the irritant/solvent properties of the ester moiety and the acute toxicity potential of the aryl nitrile group . While the ester group facilitates cell membrane permeability (lipophilicity), the nitrile group poses metabolic risks if ingested or absorbed in high quantities.
GHS Hazard Classification (Aggregated):
-
Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332)[1]
-
Skin/Eye Irritation: Category 2/2A (H315, H319)[2]
Risk Assessment & PPE Decision Matrix
Standard "lab coat and glasses" protocols are insufficient for multi-gram scale-up or solution-phase handling of this compound due to the permeation rates of benzoate esters through standard nitrile rubber.
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid State (Weighing/Transfer) | Solution State (Synthesis/Work-up) | Technical Rationale |
| Respiratory | N95 or P100 Particulate Respirator | Half-face Respirator with Organic Vapor (OV) Cartridges | Prevent inhalation of dusts (solid) or ester vapors (liquid) which trigger H335 respiratory tract irritation. |
| Hand Protection | Double Nitrile (Min 5 mil outer, 4 mil inner) | Silver Shield (Laminate) or Viton (if >15 min contact) | Benzoate esters degrade standard nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged immersion. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Chemical Goggles + Face Shield | Safety glasses fail to seal against vapors/splashes. Esters are lipophilic and penetrate corneal tissue rapidly. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron (Tyvek/PVC) | Prevent "wicking" of liquid spills through fabric to skin. |
PPE Selection Logic & Workflow
The following decision tree illustrates the required protective posture based on the state of matter and operation duration.
Figure 1: Logic flow for selecting appropriate Personal Protective Equipment based on exposure duration and physical state.
Operational Protocols
A. Weighing & Transfer (Solid Phase)
-
Engineering Control: Use a Static-Dissipative Weighing Enclosure or a Fume Hood with low face velocity to prevent powder dispersion.
-
The "Why": Aryl nitriles are toxic if ingested. Static electricity can cause "fly-away" powder, contaminating the balance area and increasing the risk of inadvertent hand-to-mouth transfer.
-
Procedure:
-
Don Protocol A PPE (See Figure 1).
-
Place an ionizing bar or anti-static gun near the balance.
-
Weigh into a tared container with a screw-top lid (avoid open weigh boats if transporting outside the hood).
-
Wipe the exterior of the container with a solvent-dampened wipe (ethanol) before removing it from the hood.
-
B. Reaction Setup & Solubilization
-
Engineering Control: Chemical Fume Hood (Certified).
-
The "Why": Dissolving esters often requires organic solvents (DCM, Ethyl Acetate). The combination creates a mobile phase that can penetrate standard gloves rapidly.
-
Procedure:
-
Verify glove integrity. If using standard nitrile, employ the "Double-Glove, Color-Indicator" method (e.g., orange inner glove, blue outer glove). If the inner glove becomes visible, the outer layer is compromised.
-
Add solvent slowly.
-
If heating is required, ensure a reflux condenser is active before heating to prevent vapor escape.
-
Emergency Response & Spill Management
In the event of a release, immediate action is required to prevent hydrolysis (which could theoretically release toxic byproducts) and exposure.
Figure 2: Step-by-step spill response protocol ensuring containment and safe disposal.
Spill Cleanup Nuances:
-
Do not use water initially. Water can spread the lipophilic ester. Use dry absorbents (Vermiculite, Diatomaceous Earth).
-
Decontamination: After solid/liquid removal, scrub the area with a dilute surfactant (soap) solution to emulsify residual ester, then rinse.
Waste Disposal Strategy
-
Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).
-
Segregation: Do not mix with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide). Bases can hydrolyze the ester and the nitrile, potentially releasing ammonia or forming benzoate salts, altering the waste profile.
-
Container: High-density polyethylene (HDPE) or Glass.
-
Labeling: Must carry "Toxic" and "Irritant" pictograms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-cyano-3-methylbenzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Ethyl 4-cyano-3-methylbenzoate Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
